molecular formula C14H25N3O B12946918 1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-19-7

1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12946918
CAS No.: 88723-19-7
M. Wt: 251.37 g/mol
InChI Key: OKGUOIBQKFMPSD-UHFFFAOYSA-N
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Description

1-(2-(Nonylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that features an imidazole ring substituted with a nonylamino group and an ethanone moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nonylamino group enhances the compound’s lipophilicity, making it a potential candidate for various applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Nonylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Nonylamino Group: The nonylamino group can be introduced via nucleophilic substitution reactions. For example, nonylamine can be reacted with an imidazole derivative containing a suitable leaving group.

    Attachment of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions, such as the Friedel-Crafts acylation, using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 1-(2-(Nonylamino)-1H-imidazol-4-yl)ethanone may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Nonylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the ethanone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the nonylamino group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-(Nonylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the imidazole ring.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Nonylamino)-1H-imidazol-4-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The nonylamino group enhances the compound’s ability to interact with lipid membranes, facilitating its entry into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone: Similar structure but with an octyl group instead of a nonyl group.

    1-(2-(Decylamino)-1H-imidazol-4-yl)ethanone: Similar structure but with a decyl group instead of a nonyl group.

    1-(2-(Nonylamino)-1H-imidazol-4-yl)propanone: Similar structure but with a propanone moiety instead of an ethanone moiety.

Uniqueness

1-(2-(Nonylamino)-1H-imidazol-4-yl)ethanone is unique due to the specific combination of the nonylamino group and the ethanone moiety, which imparts distinct physicochemical properties and biological activities. The nonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to shorter or longer alkyl chains.

Properties

CAS No.

88723-19-7

Molecular Formula

C14H25N3O

Molecular Weight

251.37 g/mol

IUPAC Name

1-[2-(nonylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C14H25N3O/c1-3-4-5-6-7-8-9-10-15-14-16-11-13(17-14)12(2)18/h11H,3-10H2,1-2H3,(H2,15,16,17)

InChI Key

OKGUOIBQKFMPSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC1=NC=C(N1)C(=O)C

Origin of Product

United States

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